Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has been studied in various scientific contexts . It is known to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported a yield of 73% with a melting point of 176-179°C . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been analyzed in several studies . It has been found that the same triazolopyrimidine ligand coordinates to a metal ion in two different ways .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been analyzed . The compound has a melting point of 176-179°C and a yield of 73% .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been crucial in the design and synthesis of novel chemical compounds. For instance, it served as a key intermediate in the synthesis of a new kind of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. This compound's structural characteristics were meticulously identified using various spectroscopic methods, underlining its significance in structural chemistry and synthesis processes (Dong et al., 2008).
Tuberculostatic Activity and Chemical Synthesis
It has also been utilized in synthesizing structural analogs of promising antituberculous agents. These compounds were synthesized through three-component condensations and later evaluated for their tuberculostatic activity, providing valuable insights into structure-activity relations (Titova et al., 2019).
Fungicidal Activities
This compound played a role in the design and synthesis of novel triazolopyrimidine-carbonylhydrazone derivatives. Preliminary bioassays of these derivatives demonstrated excellent fungicidal activities, indicating the compound's potential in developing agricultural fungicides (Li De-jiang, 2008).
Synthesis of Heterocyclic Compounds
It's a part of regioselective and regiospecific reactions in the synthesis of various heterocyclic compounds, underlining its versatility and significant role in advancing the field of heterocyclic chemistry (Didenko et al., 2010).
properties
IUPAC Name |
ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-9(15)8-6(2)13-10-11-5-12-14(10)7(8)3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJCTANSNHTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.